sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate
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Overview
Description
Sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate: is a chemical compound known for its significant role in biological systems. It is a type of phospholipid, specifically a phosphatidylglycerol, which contains two tetradecanoyl (myristoyl) groups. This compound is involved in various physiological processes, including cell signaling, membrane assembly, and maintaining cell structure integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate typically involves the esterification of glycerol with myristic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the ester bonds .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification and phosphorylation processes. The production is carried out in controlled environments to maintain the purity and stability of the compound. The use of advanced technologies and equipment ensures the efficient synthesis of the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the fatty acid chains, leading to the formation of peroxides.
Reduction: Reduction reactions can occur at the phosphate group, converting it to a phosphite.
Substitution: Substitution reactions can take place at the amino group, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various alkylating agents can be used under mild conditions to introduce different substituents at the amino group.
Major Products Formed:
Oxidation: Formation of fatty acid peroxides.
Reduction: Formation of phosphite derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a model phospholipid to study membrane dynamics and interactions. It helps in understanding the behavior of cell membranes under different conditions .
Biology: In biological research, it is used to study cell signaling pathways and membrane protein interactions. It plays a crucial role in understanding how cells communicate and maintain their structure .
Medicine: In medicine, this compound is explored for its potential in drug delivery systems. Its ability to integrate into cell membranes makes it a valuable tool for delivering therapeutic agents to specific cells or tissues .
Industry: In the industrial sector, it is used in the formulation of various products, including cosmetics and pharmaceuticals.
Mechanism of Action
The mechanism of action of sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate involves its integration into cell membranes. It interacts with membrane proteins and other lipids, influencing membrane fluidity and signaling pathways. The molecular targets include various membrane-bound receptors and enzymes, which are crucial for cell signaling and function .
Comparison with Similar Compounds
- Sodium 2,3-dihydroxypropyl [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate
- 1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) (sodium salt)
Uniqueness: Sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate is unique due to its specific amino and carboxyl groups, which provide additional sites for chemical reactions and interactions. This makes it more versatile in biological and chemical applications compared to similar compounds .
Properties
Molecular Formula |
C34H65NNaO10P |
---|---|
Molecular Weight |
701.8 g/mol |
IUPAC Name |
sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C34H66NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(36)42-27-30(28-43-46(40,41)44-29-31(35)34(38)39)45-33(37)26-24-22-20-18-16-14-12-10-8-6-4-2;/h30-31H,3-29,35H2,1-2H3,(H,38,39)(H,40,41);/q;+1/p-1/t30-,31+;/m1./s1 |
InChI Key |
QSHQBWBFNCFHLO-MFABWLECSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCC.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
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